1-Iodonaphthalene

Organic Synthesis Cross-Coupling Catalysis

1-Iodonaphthalene (CAS 90-14-2) is an aryl iodide consisting of a naphthalene ring with an iodine substituent at the 1-position. It is a clear yellow to amber or dark purple liquid at room temperature with a melting point of 4–9 °C, a boiling point of 302–305 °C at atmospheric pressure (or 163–165 °C at 15 mmHg), a density of 1.74 g/mL at 25 °C, and a refractive index (n20/D) of 1.701.

Molecular Formula C10H7I
Molecular Weight 254.07 g/mol
CAS No. 90-14-2
Cat. No. B165133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodonaphthalene
CAS90-14-2
Synonyms1-NAPHTHYL IODIDE, A-IODONAPHTHALENE
Molecular FormulaC10H7I
Molecular Weight254.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2I
InChIInChI=1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
InChIKeyNHPPIJMARIVBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.82e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodonaphthalene CAS 90-14-2: Technical Grade Overview and Key Specifications for Procurement


1-Iodonaphthalene (CAS 90-14-2) is an aryl iodide consisting of a naphthalene ring with an iodine substituent at the 1-position. It is a clear yellow to amber or dark purple liquid at room temperature with a melting point of 4–9 °C, a boiling point of 302–305 °C at atmospheric pressure (or 163–165 °C at 15 mmHg), a density of 1.74 g/mL at 25 °C, and a refractive index (n20/D) of 1.701 . The compound is commercially available in purity grades of 97–98% (GC) . It is light- and air-sensitive, and is classified as a skin and eye irritant under GHS (H315, H319, H335) .

Why 1-Iodonaphthalene Cannot Be Replaced by 1-Bromo- or 1-Chloronaphthalene in Critical Applications


Within the 1-halonaphthalene series, reactivity decreases sharply in the order I > Br > Cl. This trend is not merely qualitative; it produces order-of-magnitude differences in reaction rates and yields under identical catalytic conditions. The weaker carbon–iodine bond (C–I ≈ 234 kJ/mol vs. C–Br ≈ 284 kJ/mol) and the enhanced leaving-group ability of iodide render 1-iodonaphthalene far more active in cross-coupling and nucleophilic substitution reactions. Substituting the bromo or chloro analog can lead to failed reactions, drastically reduced yields, or require forcing conditions that compromise selectivity . This differential reactivity underpins the compound's preferred use in demanding synthetic sequences, and is quantified in the evidence items below.

Quantitative Differentiation of 1-Iodonaphthalene vs. 1-Bromo- and 1-Chloronaphthalene


Superior Yields in Palladium-Catalyzed Cross-Coupling: 1-Iodonaphthalene vs. 1-Bromonaphthalene

In a palladium-catalyzed coupling with a germane reagent, 1-iodonaphthalene gave a product yield of 93% (81% isolated) with a 20:1 selectivity ratio, whereas 1-bromonaphthalene under identical conditions yielded only 44%, and 1-chloronaphthalene failed to react [1]. In a separate study using a germane coupling protocol, 1-iodonaphthalene achieved 99% GC yield (96% isolated) with a 35:1 selectivity ratio, compared to 90% yield (82% isolated) and a 99:1 ratio for 1-bromonaphthalene [2].

Organic Synthesis Cross-Coupling Catalysis

Faster Reaction Kinetics in Electrochemical Activation: 1-Iodonaphthalene vs. 1-Bromonaphthalene

In an electroanalytical study of activation by electrogenerated [CoI-salen]⁻, 1-iodonaphthalene underwent a clean substitution reaction with release of iodide ion. In contrast, the reaction with 1-bromonaphthalene was 'much slower,' and the intermediate adduct could be observed on the timescale of cyclic voltammetry, indicating a significantly lower reaction rate constant [1].

Electrochemistry Organometallic Reaction Kinetics

Enhanced Photophysical Properties via Internal Heavy-Atom Effect: 1-Iodonaphthalene vs. 1-Bromo- and 1-Chloronaphthalene

The internal heavy-atom effect of iodine strongly influences triplet-state properties. In a study of solid binary adducts with a trimeric mercury(II) complex, the 1-iodonaphthalene adduct exhibited a room-temperature phosphorescence quantum yield of 7%, compared to 64% for the 1-bromonaphthalene adduct and 70% for the 1-chloronaphthalene adduct, with the naphthalene reference adduct at 54% [1]. This reduction is due to a quenching effect from the synergy of internal and external heavy atoms, which is unique to the iodo derivative and can be exploited for tunable luminescence.

Photophysics Phosphorescence OLED Materials

Ultrafast Photodissociation Dynamics: 1-Iodonaphthalene vs. Naphthalene

Time-resolved femtosecond pump-probe mass spectrometry following excitation at 267 and 317 nm reveals that 1-iodonaphthalene undergoes parallel relaxation from nσ* and ππ* excited states. The nσ* state leads to dissociation in approximately 400 fs, while the ππ* state undergoes ultrafast internal conversion (24 fs) followed by intersystem crossing to nearby ππ* triplet states [1]. In contrast, unsubstituted naphthalene exhibits only ππ* relaxation and lacks the ultrafast dissociation channel, demonstrating how the iodine substituent fundamentally alters the excited-state potential energy surface.

Femtochemistry Photophysics Excited-State Dynamics

Distinct Product Distribution in Nickel-Catalyzed Coupling: 1-Iodonaphthalene vs. 1-Bromo- and 1-Chloronaphthalene

In a nickel-catalyzed coupling reaction under standardized conditions, the three halonaphthalenes produced markedly different product distributions. 1-Iodonaphthalene gave a yield of 9% for the desired product 3a, with 39% of byproduct 4, 11% of byproduct 5, and 13% of byproduct 6. 1-Bromonaphthalene yielded only 3% of product 3a, with 31% of 4, 6% of 5, and 6% of 6. 1-Chloronaphthalene gave 1% of product 3a, with 18% of 4, 2% of 5, and 4% of 6 [1].

Organic Synthesis Nickel Catalysis Product Selectivity

1-Iodonaphthalene CAS 90-14-2: Evidence-Based Application Scenarios for Research and Industry


Palladium-Catalyzed Cross-Coupling for Pharmaceutical Intermediate Synthesis

1-Iodonaphthalene is the electrophile of choice when high yields and selectivity are required in palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Heck) for constructing naphthalene-containing pharmaceutical intermediates. Its reactivity advantage over 1-bromonaphthalene translates to 93–99% yields and excellent selectivity ratios (20:1 to 35:1), as demonstrated in multiple head-to-head studies [1][2]. This performance reduces the need for reaction re-optimization, lowers purification costs, and improves overall process efficiency in medicinal chemistry and drug discovery workflows [1][2].

Ultrafast Photodissociation Studies and Femtochemistry

The distinct photophysical behavior of 1-iodonaphthalene—including ultrafast internal conversion (24 fs) and a dissociation channel (~400 fs) from the nσ* state—makes it a valuable model compound for fundamental studies of heavy-atom effects on excited-state dynamics [1]. Researchers in physical chemistry and photophysics utilize 1-iodonaphthalene to investigate intersystem crossing, generate naphthyl radicals on the femtosecond timescale, and calibrate time-resolved spectroscopic instrumentation [1].

Phosphorescent Materials Development for OLEDs

The unique phosphorescence quenching behavior of 1-iodonaphthalene in solid-state adducts (quantum yield of 7%, compared to 64% for the bromo analog and 70% for the chloro analog) provides a tunable parameter for designing organic light-emitting diode (OLED) materials [1]. The strong internal heavy-atom effect of iodine, combined with external heavy-atom effects from metal complexation, enables fine control over triplet-state emission, which is critical for optimizing OLED efficiency and color purity [1].

Electrochemical Activation and Organometallic Synthesis

In electrochemical and organometallic applications, 1-iodonaphthalene offers significantly faster reaction kinetics with nucleophilic metal complexes such as electrogenerated [CoI-salen]⁻ compared to the bromo analog [1]. This allows for lower catalyst loadings, shorter reaction times, and improved throughput in the synthesis of organocobalt intermediates and other metal-organic frameworks [1].

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